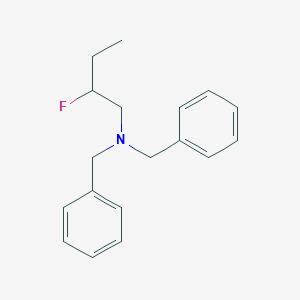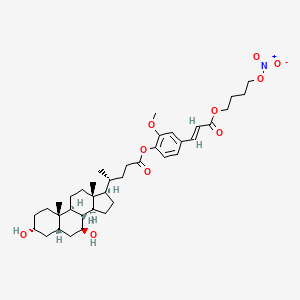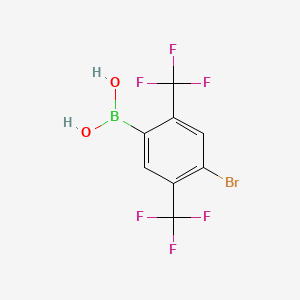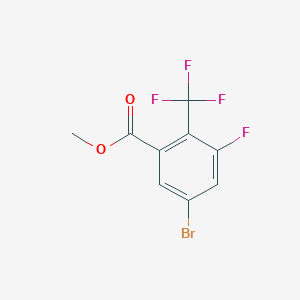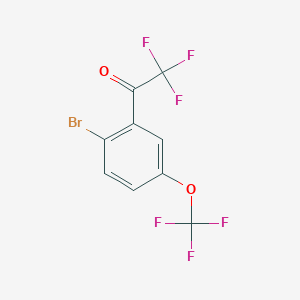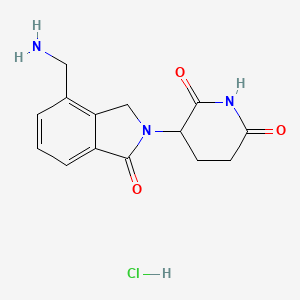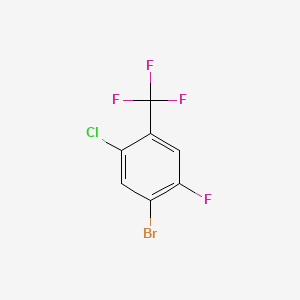
1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrClF4. It is a polyhalo substituted benzene, characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This compound is known for its high stability and hydrophobicity, making it a valuable reagent in various organic synthesis reactions .
Preparation Methods
The synthesis of 1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene typically involves multi-step reactions. One common method includes the reaction of trifluoromethylbenzene with bromine and chlorine under controlled conditions. The reaction can be carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the halogenation process . Industrial production methods often involve similar halogenation reactions but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: Although less common, it can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various functionalized derivatives.
Scientific Research Applications
1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene in chemical reactions typically involves the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a halide anion. This two-step process is characteristic of nucleophilic aromatic substitution reactions . The presence of multiple halogen atoms and the trifluoromethyl group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-fluorobenzene: This compound lacks the trifluoromethyl group, which significantly alters its chemical properties and reactivity.
4-Bromobenzotrifluoride: This compound has a similar trifluoromethyl group but lacks the additional halogen atoms, making it less versatile in certain reactions.
1-Bromo-2-chloro-4-fluorobenzene: Similar to the target compound but with different positions of the halogen atoms, affecting its reactivity and applications.
The unique combination of halogen atoms and the trifluoromethyl group in this compound makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISGFGTKUIGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
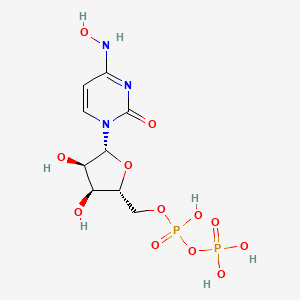
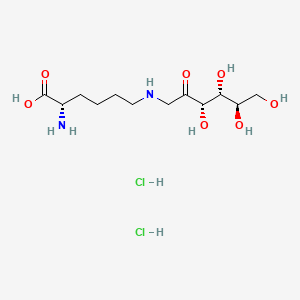
![Lys-[Des-Arg9]Bradykinin (TFA)](/img/structure/B8134352.png)
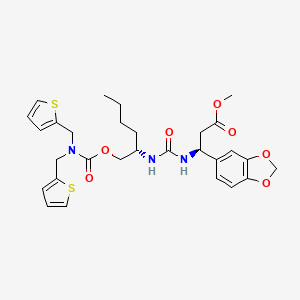
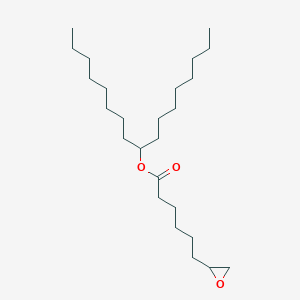
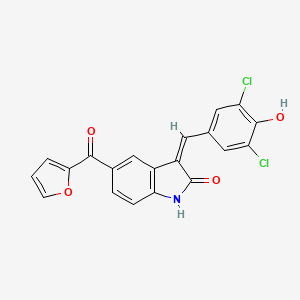
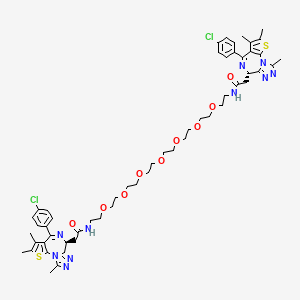
![methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8134406.png)
